molecular formula C9H10O4 B171696 1,3-Benzodioxole, 5-(methoxymethoxy)- CAS No. 111726-43-3

1,3-Benzodioxole, 5-(methoxymethoxy)-

Cat. No. B171696
M. Wt: 182.17 g/mol
InChI Key: GPABMZXQPPGMAV-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .


Physical And Chemical Properties Analysis

The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .

Scientific Research Applications

Synthetic Analogs and Chemical Reactions

1,3-Benzodioxoles, including variants such as 5-(methoxymethoxy)-, serve as critical intermediates and analogs in the synthesis of various chemical compounds. For instance, they are involved in the recyclization into derivatives of 5-(2-hydroxyphenyl)isoxazoles when reacted with hydroxylamine, showcasing their utility in creating flavone analogs with potential pharmacological applications (Aitmambetov et al., 2005).

Natural Product Synthesis and Antiplatelat Activities

5-[2'-(3"-Hydroxy-5"-methoxyphenyl)-ethyl]-1,3-benzodioxole, derived from the stems of Dendrobium densifiorum, exemplifies the application of 1,3-benzodioxole derivatives in the synthesis of natural products, with some derivatives displaying significant anti-platelet aggregation activity (Fan et al., 2001).

Photopolymerization Initiators

A derivative of 1,3-benzodioxole, specifically designed as a photoinitiator for free radical polymerization, demonstrates the compound's versatility in materials science. Upon irradiation, it releases a compound capable of initiating polymerization, highlighting its potential in developing new polymeric materials (Kumbaraci et al., 2012).

Anticancer, DNA Binding, and Antibacterial Agents

1,3-Benzodioxole derivatives have been synthesized and evaluated for their anticancer, DNA binding, and antibacterial activities. These studies underline the compound's significant biomedical applications, where specific derivatives outperform standard reference compounds in anticancer and antibacterial efficacy (Gupta et al., 2016).

Antitumor Activities

The synthesis and evaluation of 1,3-benzodioxole derivatives for in vitro antitumor activity against human tumor cell lines demonstrate their potential as therapeutic agents. Certain derivatives have shown promise in inhibiting tumor growth, indicating the role of 1,3-benzodioxole derivatives in developing new anticancer treatments (Micale et al., 2002).

properties

IUPAC Name

5-(methoxymethoxy)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPABMZXQPPGMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443357
Record name 1,3-Benzodioxole, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 5-(methoxymethoxy)-

CAS RN

111726-43-3
Record name 1,3-Benzodioxole, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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